6-(2,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(2,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2,5-dichlorobenzonitrile with hydrazine hydrate in the presence of a base, followed by the introduction of a trifluoromethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino or dichlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
6-(2,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance its lipophilicity and membrane permeability. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,5-Dichlorophenyl)-2-hydrazino-4-methylpyrimidine
- 6-(2,5-Dichlorophenyl)-2-hydrazino-4-ethylpyrimidine
- 6-(2,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)quinazoline
Uniqueness
6-(2,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7Cl2F3N4 |
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Molecular Weight |
323.10 g/mol |
IUPAC Name |
[4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C11H7Cl2F3N4/c12-5-1-2-7(13)6(3-5)8-4-9(11(14,15)16)19-10(18-8)20-17/h1-4H,17H2,(H,18,19,20) |
InChI Key |
PXKFNSQVVPSWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC(=N2)NN)C(F)(F)F)Cl |
Origin of Product |
United States |
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